3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
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Overview
Description
3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves a multi-step process. One common method starts with the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between 2-methylfuran and methyl-3-bromopropiolate can be used to form the oxabicycloheptene core
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the ethoxyaniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways .
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved often include key biochemical processes such as signal transduction or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3-[(4-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: Similar in structure but with a methoxy group instead of an ethoxy group.
Diisoamyl (1R, 4S)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE: Another derivative with different substituents on the bicyclic core.
Uniqueness
The uniqueness of 3-[(4-ETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its specific functional groups, which confer distinct chemical properties and reactivity. The ethoxyaniline group, in particular, provides unique opportunities for further chemical modifications and applications .
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-21-10-5-3-9(4-6-10)17-15(18)13-11-7-8-12(22-11)14(13)16(19)20/h3-8,11-14H,2H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKAEUGBDSBGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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